3',5'-Di-o-acetyl-2'-deoxyadenosine
Overview
Description
3',5'-Di-o-acetyl-2'-deoxyadenosine is a modified nucleoside derivative that has been studied for its potential in various biological applications. The acetylation of the parent compound, 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine, has been shown to produce a potential prodrug with pronounced inhibition of trypanosomal and neoplastic cell growth and viability, as well as inhibiting HIV-1 growth and infectivity .
Synthesis Analysis
The synthesis of 3',5'-Di-o-acetyl-2'-deoxyadenosine and related compounds involves several steps, starting from 2'-deoxyadenosine or adenosine as the starting material. For instance, an efficient procedure to synthesize 3',5'-dithio-2'-deoxyadenosine, which is structurally related, has been established starting from 2'-deoxyadenosine in five steps with a 33% overall yield . Similarly, 2'-deoxyadenosine itself has been synthesized from adenosine with a protective group, followed by the elimination of the protective group under controlled conditions . These methods involve various chemical reactions, including silylation, condensation, and deprotection steps, to achieve the desired modified nucleosides.
Molecular Structure Analysis
The molecular structure of related compounds such as 3'-O-acetyladenosine has been determined using three-dimensional x-ray data. The glycosidic conformation is syn with an intramolecular hydrogen bond between the 5'-hydroxyl group and the N(3) atom of the base. The sugar is C(2')-endo puckered, and the acetate group is only slightly twisted around the C(3')-O(3') bond . These structural details are crucial for understanding the interactions and potential biological activities of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of 3',5'-Di-o-acetyl-2'-deoxyadenosine include acetylation, which has been shown to enhance the biological activity of the parent compound . Other reactions, such as aminoacylation and methylation, have been studied to understand their effects on the conformation and biological properties of ribonucleosides . Additionally, the synthesis of 3'-fluoro-3'-deoxyadenosine, another modified nucleoside, involves triflate activation and nucleophilic displacement, followed by selective deblocking .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3',5'-Di-o-acetyl-2'-deoxyadenosine and related compounds are influenced by their molecular structure and the modifications introduced during synthesis. For example, the introduction of fluorine at the 3'-position of 3'-deoxyadenosine results in broad-spectrum antiviral activity against various DNA and RNA viruses . The conformational changes due to modifications such as 3'-O-acetylation affect the molecule's hydrogen bonding and overall shape, which in turn can influence its biological activity .
Scientific Research Applications
Enzymatic Formation of Polydeoxyribonucleotides
3',5'-Di-o-acetyl-2'-deoxyadenosine (3',5'-Di-O-Ac-2'-dA) derivatives, such as N-acetylated deoxyadenosine triphosphates, have been found to be effective substrates in the enzymatic chain lengthening of polydeoxyribonucleotides. This process, facilitated by terminal deoxyribonucleotidyltransferase, demonstrates that the acetyl group remains intact during polymerization and does not interfere with the hydrogen bonding in Watson-Crick base pairing, although it does weaken it slightly (Hayes et al., 1968).
Structural Studies in Nucleic Acids
NMR studies have been conducted on complexes involving 3',5'-Di-O-Ac-2'-dA derivatives, providing insights into the geometry and strength of hydrogen bonds in nucleic acid interactions. These studies reveal significant information about the Watson-Crick and Hoogsteen base pairs, contributing to our understanding of nucleic acid structure and function (Dunger et al., 2000).
Development of Fluorescent Analogs
Research has been conducted on developing fluorescent analogs of 3',5'-Di-O-Ac-2'-dA. These analogs demonstrate remarkable solvatochromic properties, changing their fluorescent emission based on the solvent environment. This makes them potentially useful for studying DNA-protein interactions and as sensors in biological systems (Matsumoto et al., 2011).
Synthesis of Labeled Derivatives
Efficient synthetic routes have been developed to create labeled derivatives of 3',5'-Di-O-Ac-2'-dA. These labeled compounds are useful in various biochemical and molecular biology studies, such as tracing and imaging in cellular environments (Terrazas et al., 2005).
properties
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O6/c1-7(19)22-4-10-9(23-8(2)20)3-11(24-10)18-6-17-12-13(18)15-5-16-14(12)21/h5-6,9-11H,3-4H2,1-2H3,(H,15,16,21)/t9-,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIVQALFRSDINB-HBNTYKKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Di-O-acetyl-2'-deoxyinosine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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